Selegiline-d5 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selegiline-d5 HCl is a deuterated form of Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Selegiline due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selegiline-d5 HCl involves the incorporation of deuterium atoms into the Selegiline molecule. One common method is the reductive amination of phenylacetone with deuterated methylamine, followed by the introduction of a propargyl group. The reaction conditions typically involve the use of a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts.
Chemical Reactions Analysis
Types of Reactions
Selegiline-d5 HCl undergoes various chemical reactions, including:
Oxidation: Selegiline can be oxidized to its N-oxide derivative.
Reduction: The compound can be reduced to its primary amine form.
Substitution: Selegiline can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Azide-substituted derivatives.
Scientific Research Applications
Selegiline-d5 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Selegiline.
Biology: Helps in understanding the biological mechanisms of MAO-B inhibition.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Selegiline.
Industry: Employed in the development of new MAO-B inhibitors and related therapeutic agents.
Mechanism of Action
Selegiline-d5 HCl exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B) in the central nervous system. This inhibition leads to an increase in the levels of dopamine, a neurotransmitter, by preventing its breakdown. The increased dopaminergic activity helps alleviate the symptoms of Parkinson’s disease and depression. The compound also has neuroprotective properties, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Uniqueness
Selegiline-d5 HCl is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike Rasagiline and Safinamide, this compound is primarily used in research settings to understand the metabolic and pharmacokinetic profiles of Selegiline.
By comparing this compound with other MAO-B inhibitors, researchers can gain insights into the unique properties and potential advantages of deuterated compounds in therapeutic applications.
Properties
CAS No. |
1217705-21-9 |
---|---|
Molecular Formula |
C13H12D5N·HCl |
Molecular Weight |
228.78 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
14611-52-0 (unlabelled) |
Synonyms |
Selegiline D5 Hydrochloride; [2H5]-R-(-)-Deprenyl hydrochloride |
tag |
Selegiline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.